(3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride
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Overview
Description
(3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the amino and hydroxymethyl groups, and esterification with benzyl alcohol. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield piperidine carboxylic acids, while reduction of the ester group can produce piperidine alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its specific functional groups and stereochemistry.
Medicine
In medicine, this compound has potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents or stereochemistry, such as:
- (3R, 4S)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester
- (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid methyl ester
- (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
benzyl (3S,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,17H,6-10,15H2;1H/t12-,13+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSXTQARKUBRMS-JHEYCYPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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